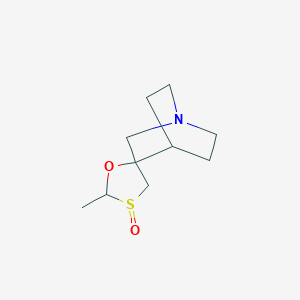
Cevimeline Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cevimeline sulfoxide is a metabolite of cevimeline, a muscarinic agonist used primarily for the treatment of dry mouth in patients with Sjögren’s syndrome . Cevimeline acts on muscarinic acetylcholine receptors, particularly M1 and M3 receptors, to stimulate glandular secretion . The sulfoxide form is one of the primary metabolites formed during the metabolism of cevimeline .
Vorbereitungsmethoden
The preparation of cevimeline sulfoxide involves the oxidation of cevimeline. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically proceeds at room temperature and is monitored until the desired level of oxidation is achieved . Industrial production methods may involve more scalable processes, such as continuous flow oxidation, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Cevimeline sulfoxide undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert this compound to its sulfone form.
Reduction: Reduction reactions can revert this compound back to cevimeline.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cevimeline sulfoxide has several scientific research applications:
Wirkmechanismus
Cevimeline sulfoxide exerts its effects by binding to muscarinic acetylcholine receptors, particularly M1 and M3 receptors . These receptors are found in secretory glands and smooth muscles. Activation of these receptors leads to increased secretion from glands and contraction of smooth muscles . The molecular pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Cevimeline sulfoxide is similar to other muscarinic agonists such as pilocarpine and bethanechol . it has a unique structure that allows for specific binding to M1 and M3 receptors, leading to its distinct therapeutic effects . Other similar compounds include:
Pilocarpine: Another muscarinic agonist used for dry mouth and glaucoma.
Bethanechol: A muscarinic agonist used to treat urinary retention.
This compound’s unique binding properties and metabolic profile make it a valuable compound for both therapeutic and research purposes .
Eigenschaften
CAS-Nummer |
124751-36-6 |
|---|---|
Molekularformel |
C10H17NO2S |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14?/m0/s1 |
InChI-Schlüssel |
CFUGNFXJXCPICM-MYWFGVANSA-N |
SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
Isomerische SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1=O |
Kanonische SMILES |
CC1OC2(CN3CCC2CC3)CS1=O |
Aussehen |
White to Off-White Solid |
melting_point |
100-103°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2’R,3R,3’S)-rel-2’-Methylspiro[1-azabicyclo[2.2.2]octane-3,5’-oxathiolane] 3’-Oxide; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















